![molecular formula C10H10N2O2S B7571988 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol, also known as MOSP, is a chemical compound that has been gaining significant attention in the scientific community due to its potential applications in various fields. MOSP is a heterocyclic compound that contains an oxadiazole ring, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is not fully understood. However, studies have shown that 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can inhibit the activity of enzymes that are involved in the synthesis of nucleic acids, which are essential for the replication of microorganisms and cancer cells. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and physiological effects:
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to have both biochemical and physiological effects. In vitro studies have shown that 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has also been shown to induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol in lab experiments is its broad-spectrum antimicrobial activity. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been shown to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of microbial growth and replication.
However, there are also limitations to using 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol in lab experiments. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to be unstable in certain conditions, which can affect its antimicrobial activity. Additionally, the mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. One area of research is the development of new drugs based on 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. Researchers can explore the potential of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol as a lead compound for the development of new antibiotics, antifungal agents, and antiviral drugs.
Another area of research is the study of the mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. Understanding the mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can provide insights into the development of new drugs and therapies.
Finally, researchers can explore the potential of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol as a tool for studying the mechanisms of microbial growth and replication. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can be used to study the effects of oxidative stress on cells and the role of nucleic acids in microbial replication.
Conclusion:
In conclusion, 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is a promising compound that has potential applications in various fields of scientific research. The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been optimized to achieve a high yield and purity of the compound. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to have antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. Future research on 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can explore its potential as a lead compound for the development of new antibiotics, antifungal agents, and antiviral drugs, as well as its role in studying the mechanisms of microbial growth and replication.
Synthesis Methods
The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol involves the reaction of 4-chloro-2-nitrophenol with thiosemicarbazide in the presence of potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to produce 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been optimized to achieve a high yield and purity of the compound.
Scientific Research Applications
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to have potential applications in various fields of scientific research. One of the most promising areas of research for 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is in the development of new drugs. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been shown to have antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has also been studied for its anticancer properties. Studies have shown that 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can induce cell death in cancer cells, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-11-10(12-14-7)6-15-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCGMVHQRHNAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)

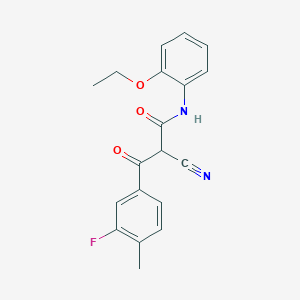
![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
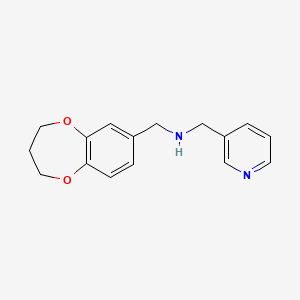
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
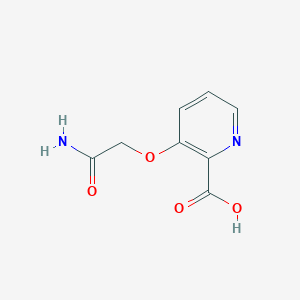
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
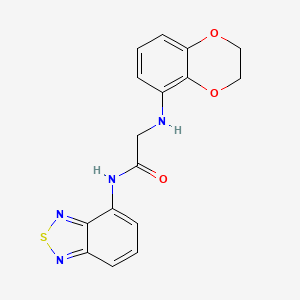
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)
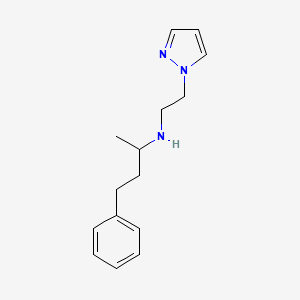
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)